molecular formula C23H26FN3O3S2 B11245367 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B11245367
M. Wt: 475.6 g/mol
InChI Key: NAZIAGHSXPPDMJ-UHFFFAOYSA-N
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Description

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a sulfanyl group, and a sulfonamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Sulfonamide Group: The diethylsulfamoyl group is introduced via sulfonation, where the quinoline derivative reacts with diethylsulfamoyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with the quinoline derivative.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoro-2-methylaniline and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives and other substituted quinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways.

Medicine

The compound has potential medicinal applications, particularly as an antimicrobial or anticancer agent. Its sulfonamide group is known for its antibacterial properties, while the quinoline core is a common motif in antimalarial drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline core can intercalate with DNA, disrupting cellular processes. The compound’s effects are mediated through pathways involving enzyme inhibition and DNA interaction.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Similar compounds include other sulfonamide derivatives like sulfamethoxazole and sulfasalazine, which are used as antibiotics.

    Quinolines: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core structure.

Uniqueness

What sets 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide apart is its combination of a sulfonamide group with a quinoline core and a sulfanyl linkage. This unique structure provides a multifaceted approach to interacting with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H26FN3O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H26FN3O3S2/c1-5-27(6-2)32(29,30)18-8-10-21-19(13-18)15(3)12-23(26-21)31-14-22(28)25-20-9-7-17(24)11-16(20)4/h7-13H,5-6,14H2,1-4H3,(H,25,28)

InChI Key

NAZIAGHSXPPDMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=C(C=C(C=C3)F)C

Origin of Product

United States

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